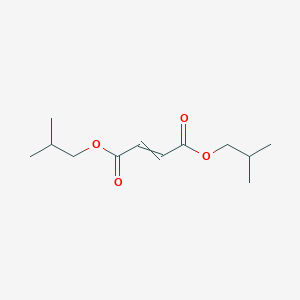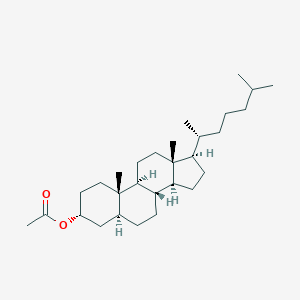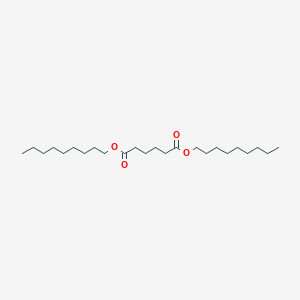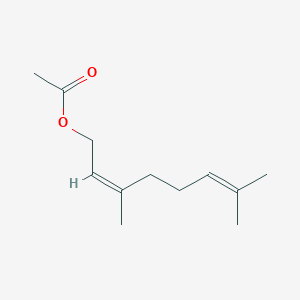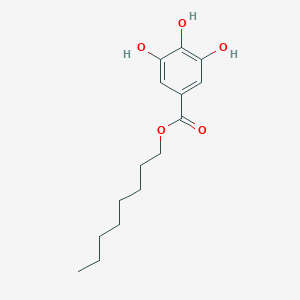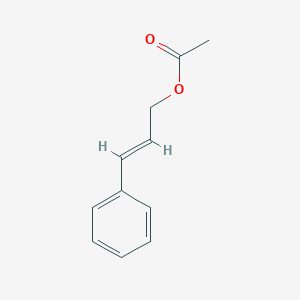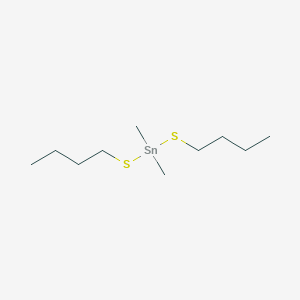
Stannane, bis(butylthio)dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, bis(butylthio)dimethyl- is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as organic synthesis, catalysis, and material science. This compound has a unique molecular structure that makes it an interesting subject for research.
Aplicaciones Científicas De Investigación
Stannane, bis(butylthio)dimethyl- has been used in various scientific research applications. It has been used as a reducing agent in organic synthesis reactions, as a catalyst in the formation of carbon-carbon bonds, and as a precursor for the synthesis of other organometallic compounds. Additionally, stannane, bis(butylthio)dimethyl- has been used in material science applications such as the synthesis of nanoparticles and the preparation of thin films.
Mecanismo De Acción
The mechanism of action of stannane, bis(butylthio)dimethyl- is not fully understood. However, it is believed that the compound acts as a reducing agent by donating electrons to other molecules. This reaction leads to the formation of new chemical bonds and the reduction of other molecules.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of stannane, bis(butylthio)dimethyl-. However, studies have shown that the compound is relatively non-toxic and does not have any significant effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using stannane, bis(butylthio)dimethyl- in lab experiments is its ability to act as a reducing agent in organic synthesis reactions. Additionally, the compound is relatively easy to synthesize and has a low toxicity. However, one limitation of using stannane, bis(butylthio)dimethyl- is that it can be unstable and reactive, which can make it difficult to handle in lab experiments.
Direcciones Futuras
There are several future directions for research on stannane, bis(butylthio)dimethyl-. One area of interest is the development of new synthesis methods for the compound that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of stannane, bis(butylthio)dimethyl- and its potential applications in catalysis and material science. Finally, the use of stannane, bis(butylthio)dimethyl- in biomedical applications such as drug delivery systems and imaging agents is an area of growing interest.
Métodos De Síntesis
Stannane, bis(butylthio)dimethyl- can be synthesized through the reaction of dimethylbutylthiostannane with a reducing agent such as lithium aluminum hydride or sodium borohydride. This reaction produces stannane, bis(butylthio)dimethyl- as a white solid with a melting point of 54-56°C.
Propiedades
Número CAS |
1000-40-4 |
|---|---|
Nombre del producto |
Stannane, bis(butylthio)dimethyl- |
Fórmula molecular |
C10H24S2Sn |
Peso molecular |
327.1 g/mol |
Nombre IUPAC |
bis(butylsulfanyl)-dimethylstannane |
InChI |
InChI=1S/2C4H10S.2CH3.Sn/c2*1-2-3-4-5;;;/h2*5H,2-4H2,1H3;2*1H3;/q;;;;+2/p-2 |
Clave InChI |
AZQSJLSJRUNLBI-UHFFFAOYSA-L |
SMILES |
CCCCS[Sn](C)(C)SCCCC |
SMILES canónico |
CCCC[S-].CCCC[S-].C[Sn+2]C |
Otros números CAS |
1000-40-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



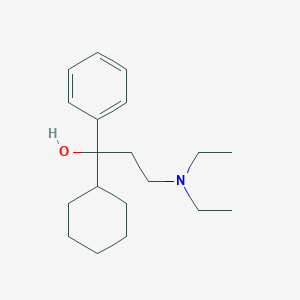
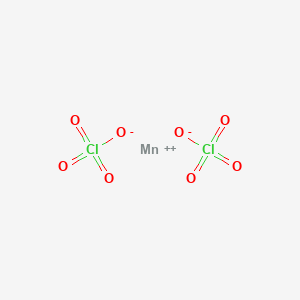
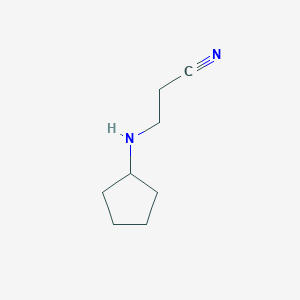
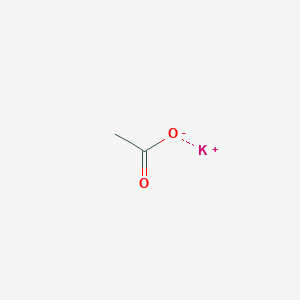
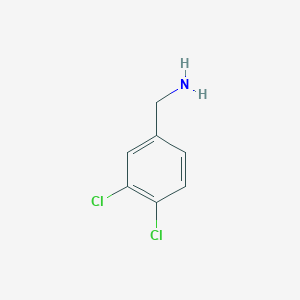
![1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4'-[(4-hydroxyphenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-](/img/structure/B86364.png)
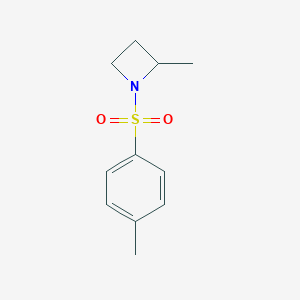
![Spiro[4.5]decane](/img/structure/B86366.png)
